![molecular formula C21H23N B14362224 3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole CAS No. 90162-50-8](/img/structure/B14362224.png)
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling of an aryl halide with an alkene occurs.
Addition of the Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (NO₂)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitro-substituted indoles
Scientific Research Applications
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Diethyl-2-[2-(4-methoxyphenyl)ethenyl]-3H-indole
- 3,3-Diethyl-2-[2-(4-chlorophenyl)ethenyl]-3H-indole
- 3,3-Diethyl-2-[2-(4-fluorophenyl)ethenyl]-3H-indole
Uniqueness
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for example, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
90162-50-8 |
|---|---|
Molecular Formula |
C21H23N |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3,3-diethyl-2-[2-(4-methylphenyl)ethenyl]indole |
InChI |
InChI=1S/C21H23N/c1-4-21(5-2)18-8-6-7-9-19(18)22-20(21)15-14-17-12-10-16(3)11-13-17/h6-15H,4-5H2,1-3H3 |
InChI Key |
HPAZAQWAMIZIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


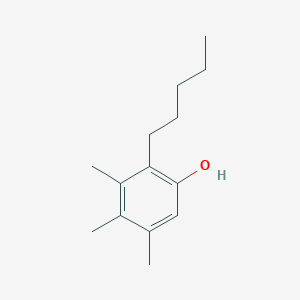
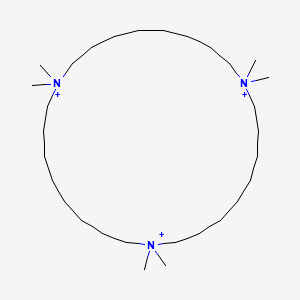

![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

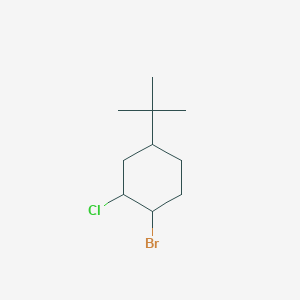

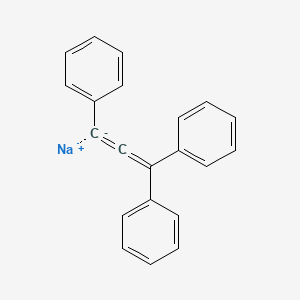
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
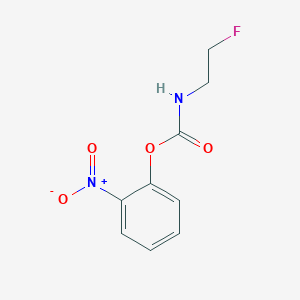
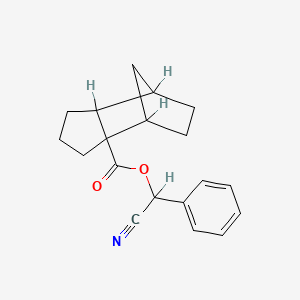
![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
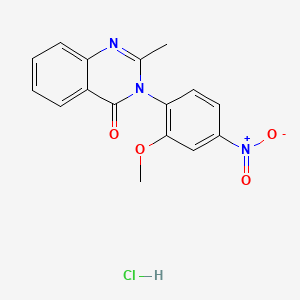
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
